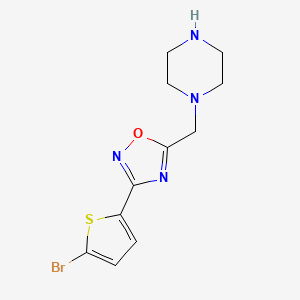
2-(1,3-benzothiazol-2-yl)-5-ethyl-4-methyl-4H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-yl)-5-ethyl-4-methyl-4H-pyrazol-3-one, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
作用機序
2-(1,3-benzothiazol-2-yl)-5-ethyl-4-methyl-4H-pyrazol-3-one exerts its effects by binding to and activating the serotonin and dopamine receptors in the brain. It increases the release of these neurotransmitters, which leads to a feeling of euphoria and increased energy. 2-(1,3-benzothiazol-2-yl)-5-ethyl-4-methyl-4H-pyrazol-3-one also inhibits the reuptake of these neurotransmitters, which prolongs their effects and enhances their activity.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-yl)-5-ethyl-4-methyl-4H-pyrazol-3-one has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation, dry mouth, and increased sweating. 2-(1,3-benzothiazol-2-yl)-5-ethyl-4-methyl-4H-pyrazol-3-one can also cause seizures, hallucinations, and other adverse effects at high doses.
実験室実験の利点と制限
2-(1,3-benzothiazol-2-yl)-5-ethyl-4-methyl-4H-pyrazol-3-one is a useful tool for studying the mechanisms of neurotransmitter release and reuptake in the brain. It can also be used to study the effects of neurotransmitter agonists and antagonists on behavior and physiology. However, 2-(1,3-benzothiazol-2-yl)-5-ethyl-4-methyl-4H-pyrazol-3-one has limitations as a research tool, as it can cause adverse effects at high doses and may not accurately mimic the effects of endogenous neurotransmitters.
将来の方向性
There are many potential future directions for research involving 2-(1,3-benzothiazol-2-yl)-5-ethyl-4-methyl-4H-pyrazol-3-one. One area of interest is the development of new drugs based on the structure of 2-(1,3-benzothiazol-2-yl)-5-ethyl-4-methyl-4H-pyrazol-3-one. Another area of interest is the study of the long-term effects of 2-(1,3-benzothiazol-2-yl)-5-ethyl-4-methyl-4H-pyrazol-3-one on brain function and behavior. Additionally, the use of 2-(1,3-benzothiazol-2-yl)-5-ethyl-4-methyl-4H-pyrazol-3-one as a plant growth regulator and as a corrosion inhibitor for metals may also be explored further.
Conclusion:
In conclusion, 2-(1,3-benzothiazol-2-yl)-5-ethyl-4-methyl-4H-pyrazol-3-one is a synthetic compound with potential applications in medicinal chemistry, agriculture, and material science. It exerts its effects by binding to and activating the serotonin and dopamine receptors in the brain, and has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. While 2-(1,3-benzothiazol-2-yl)-5-ethyl-4-methyl-4H-pyrazol-3-one has limitations as a research tool, it remains a promising candidate for future research in a variety of fields.
合成法
2-(1,3-benzothiazol-2-yl)-5-ethyl-4-methyl-4H-pyrazol-3-one can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with ethyl acetoacetate and methyl hydrazinecarboxylate in the presence of a catalyst. The reaction proceeds under mild conditions and yields 2-(1,3-benzothiazol-2-yl)-5-ethyl-4-methyl-4H-pyrazol-3-one as a white crystalline solid with a melting point of 165-167°C.
科学的研究の応用
2-(1,3-benzothiazol-2-yl)-5-ethyl-4-methyl-4H-pyrazol-3-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. 2-(1,3-benzothiazol-2-yl)-5-ethyl-4-methyl-4H-pyrazol-3-one has also been studied for its potential use as a plant growth regulator and as a corrosion inhibitor for metals.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-ethyl-4-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-3-9-8(2)12(17)16(15-9)13-14-10-6-4-5-7-11(10)18-13/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWWGCZUWSSUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C1C)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-yl)-5-ethyl-4-methyl-4H-pyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B7578661.png)

![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7578679.png)
![6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone](/img/structure/B7578687.png)


![2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile](/img/structure/B7578707.png)

![N-(1,1-dioxothiolan-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578718.png)
![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid](/img/structure/B7578731.png)
![2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid](/img/structure/B7578737.png)

![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-2,3-dihydroquinolin-4-one](/img/structure/B7578751.png)
![3-[Methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]propanoic acid](/img/structure/B7578759.png)